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molecular formula C6H7ClN2 B132427 2-Chloro-4,6-dimethylpyrimidine CAS No. 4472-44-0

2-Chloro-4,6-dimethylpyrimidine

Cat. No. B132427
M. Wt: 142.58 g/mol
InChI Key: RZVPFDOTMFYQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06455528B1

Procedure details

A solution of 2-hydroxy-4,6-dimethylpyrimidine (5.0 g) in phosphorous oxychloride (19 ml) was refluxed under heating for 9 hr. The reaction mixture was added dropwise to an aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated to give a yellow oil (3.0 g). The obtained yellow oil was purified by silica gel column chromatography (developing solvent; chloroform:methanol=30:1) to give the title compound (2.4 g) as a pale-yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.[OH-].[Na+].P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=NC(=CC(=N1)C)C
Name
Quantity
19 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating for 9 hr
Duration
9 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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